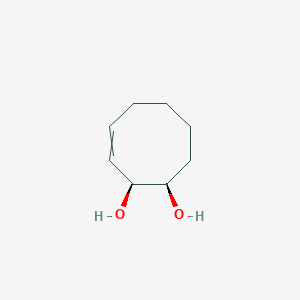
(1R,2S)-Cyclooct-3-ene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-Cyclooct-3-ene-1,2-diol is a chiral organic compound characterized by its unique cyclooctene ring structure with two hydroxyl groups attached at the first and second positions The compound’s stereochemistry is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-Cyclooct-3-ene-1,2-diol typically involves the dihydroxylation of cyclooctene. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO₄) in the presence of a chiral ligand and a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions, typically at room temperature, to yield the desired diol with high enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar dihydroxylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and reagents is crucial for cost-effective and environmentally friendly industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (1R,2S)-Cyclooct-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the diol can lead to the formation of cyclooctane derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: SOCl₂ in pyridine, PBr₃ in dichloromethane.
Major Products:
Oxidation: Cyclooctane-1,2-dione, cyclooctane-1,2-dicarboxylic acid.
Reduction: Cyclooctane-1,2-diol.
Substitution: Cyclooct-3-ene-1,2-dichloride, cyclooct-3-ene-1,2-dibromide.
Applications De Recherche Scientifique
(1R,2S)-Cyclooct-3-ene-1,2-diol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis.
Medicine: It is investigated for its potential as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The diol is utilized in the production of polymers, resins, and other materials with specific stereochemical properties.
Mécanisme D'action
The mechanism of action of (1R,2S)-Cyclooct-3-ene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s chiral nature allows it to interact selectively with chiral environments in biological systems, leading to specific biochemical effects. The exact pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
(1S,2R)-Cyclooct-3-ene-1,2-diol: The enantiomer of (1R,2S)-Cyclooct-3-ene-1,2-diol with opposite stereochemistry.
Cyclooctane-1,2-diol: A saturated analogue without the double bond.
Cyclooct-4-ene-1,2-diol: A regioisomer with the double bond at a different position.
Uniqueness: this compound is unique due to its specific (1R,2S) configuration, which imparts distinct stereochemical properties
Propriétés
Numéro CAS |
170211-27-5 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
(1R,2S)-cyclooct-3-ene-1,2-diol |
InChI |
InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8(7)10/h3,5,7-10H,1-2,4,6H2/t7-,8+/m0/s1 |
Clé InChI |
AIWBBAVNOGRJMH-JGVFFNPUSA-N |
SMILES isomérique |
C1CC[C@H]([C@H](C=CC1)O)O |
SMILES canonique |
C1CCC(C(C=CC1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


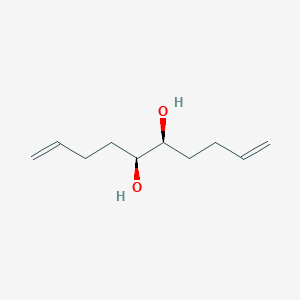
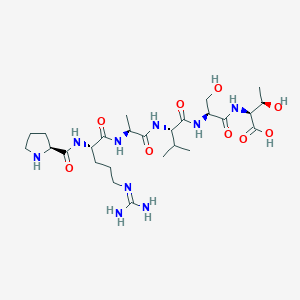
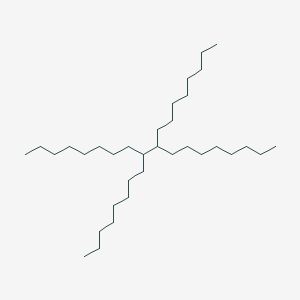
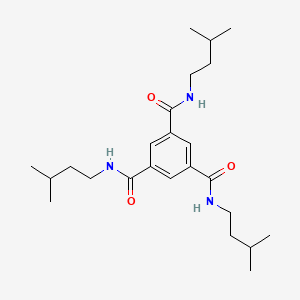
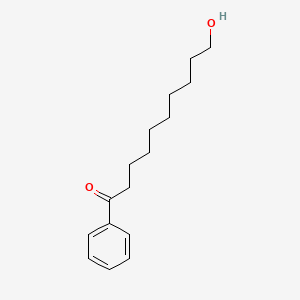
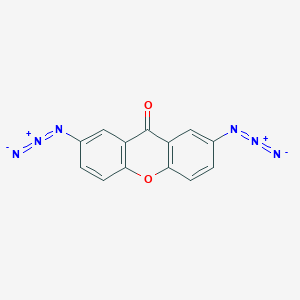
![8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid](/img/structure/B14252535.png)

![3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol](/img/structure/B14252538.png)
![5-Ethyl-1-[(1S)-1-phenylethyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B14252547.png)
![(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14252554.png)
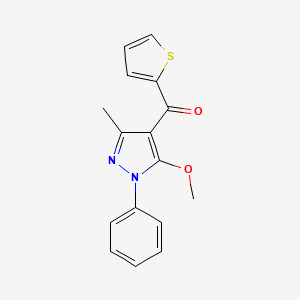

![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
